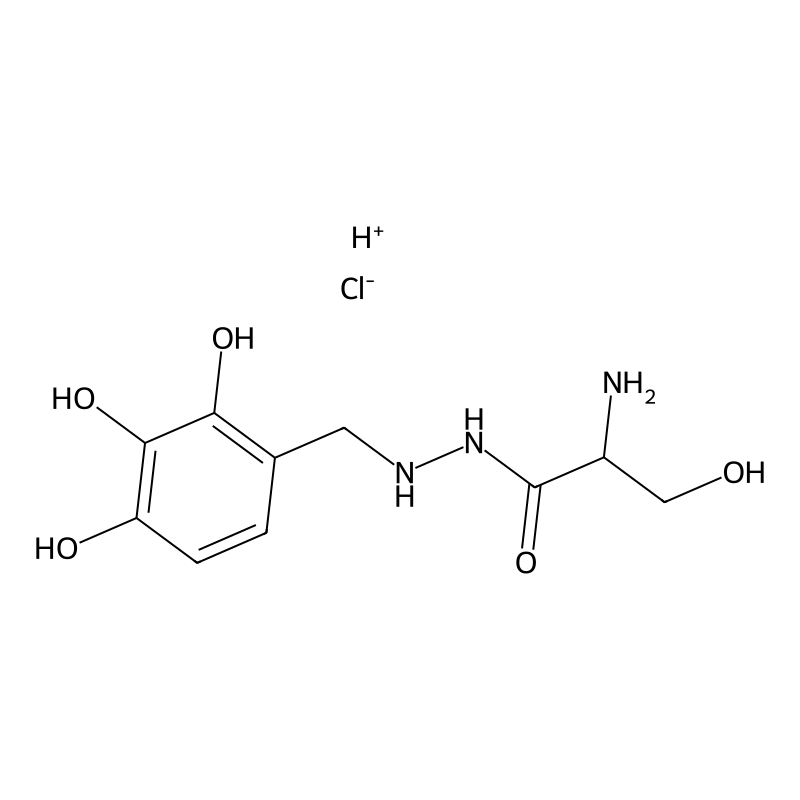

Benserazide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Parkinson's Disease Treatment:

- Primary application: Benserazide hydrochloride is primarily used in combination with Levodopa (L-DOPA) for the treatment of Parkinson's disease (PD). It acts as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, preventing the conversion of L-DOPA to dopamine outside the central nervous system (CNS). This allows more L-DOPA to reach the CNS, where it can be converted to dopamine and alleviate PD symptoms. [Source: ]

- Mechanism of action: Benserazide's role is crucial in maximizing the therapeutic benefit of L-DOPA, as reducing peripheral dopamine conversion allows for lower L-DOPA doses and decreases side effects like nausea and vomiting. [Source: ]

- Research on effectiveness: Numerous studies and clinical trials have established the efficacy of Levodopa/Benserazide combination in managing PD symptoms like tremor, rigidity, and bradykinesia. [Source: ]

Potential Applications beyond Parkinson's Disease:

- Beta-thalassemia: Benserazide has shown promise in preliminary studies as a potential treatment for beta-thalassemia, a genetic blood disorder characterized by abnormal hemoglobin production. By inducing fetal hemoglobin expression, it could reduce the need for blood transfusions. [Source: ]

- Antifungal activity: Recent research suggests Benserazide may have antifungal properties, potentially enhancing the activity of traditional antifungal drugs like fluconazole against Candida albicans. [Source: ]

- Cancer research: Studies exploring Benserazide's ability to inhibit hexokinase 2, an enzyme crucial for cancer cell growth, suggest its potential application in cancer therapy. [Source: ]

Ongoing Research and Future Directions:

- Optimizing combination therapies: Research continues to explore optimal dosages and formulations of Benserazide in combination with L-DOPA and other drugs to manage PD progression and minimize side effects.

- Investigating new applications: Further research is needed to confirm the efficacy and safety of Benserazide in treating beta-thalassemia, fungal infections, and cancer.

- Understanding mechanisms of action: Continuing research aims to fully elucidate the molecular mechanisms underlying Benserazide's various therapeutic effects.

Benserazide hydrochloride is a pharmaceutical compound primarily used as a peripheral decarboxylase inhibitor in the management of Parkinson's disease. Its chemical formula is C₁₀H₁₆ClN₃O₅, and it is recognized for its ability to inhibit the enzyme aromatic L-amino acid decarboxylase, which converts levodopa into dopamine in peripheral tissues. This inhibition allows for increased levels of levodopa to reach the central nervous system, thereby enhancing its therapeutic effects while minimizing peripheral side effects such as nausea and cardiac arrhythmias .

Benserazide hydrochloride does not have a direct effect itself. It acts as a prodrug, meaning it is converted into an active form in the body. Benserazide, the active component, inhibits the enzyme DOPA decarboxylase. This enzyme breaks down levodopa, a medication used to treat Parkinson's disease. By inhibiting this enzyme, benserazide allows more levodopa to reach the central nervous system, where it can exert its therapeutic effect [].

- Inhibition of Aromatic L-Amino Acid Decarboxylase: Benserazide binds to the active site of the enzyme, preventing the conversion of levodopa to dopamine outside the blood-brain barrier.

- Metabolism: In the body, benserazide is metabolized to trihydroxybenzylhydrazine, which retains inhibitory activity against aromatic L-amino acid decarboxylase .

Benserazide exhibits significant biological activity as a decarboxylase inhibitor. Its primary role is to enhance the efficacy of levodopa therapy in Parkinson's disease by:

- Increasing the amount of levodopa that crosses the blood-brain barrier.

- Reducing peripheral side effects associated with dopamine production outside the central nervous system.

- It has minimal therapeutic effect when used alone but is effective in combination with levodopa .

The synthesis of benserazide hydrochloride can be accomplished through various methods. One notable method includes:

- One-Step Synthesis: A straightforward approach involves reacting DL-serine with hydrazine derivatives in a suitable solvent (such as water or ethanol) to yield benserazide hydrochloride efficiently .

This method emphasizes simplicity and efficiency, making it advantageous for pharmaceutical applications.

Benserazide hydrochloride is primarily used in combination with levodopa for treating:

- Parkinson's Disease: It is included in formulations like co-beneldopa (brand names Madopar and Prolopa) to enhance therapeutic outcomes by reducing side effects associated with levodopa metabolism .

- Restless Leg Syndrome: The combination therapy is also utilized for managing this condition due to its dopaminergic effects .

Additionally, benserazide has been granted orphan designation for potential use in treating beta thalassemia .

Interaction studies involving benserazide indicate that it can influence the pharmacokinetics of other medications, particularly those affecting dopaminergic systems. Key points include:

- Combination with Monoamine Oxidase Inhibitors: Caution is advised as this combination may exacerbate centrally mediated side effects due to increased levels of neuroamines .

- Adverse Effects: Common side effects when used with levodopa include nausea and vomiting, although these are significantly reduced compared to levodopa alone .

Benserazide hydrochloride shares similarities with several other compounds that also act as decarboxylase inhibitors. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Carbidopa | Aromatic L-amino acid decarboxylase inhibitor | Approved in the United States for Parkinson's treatment; crosses blood-brain barrier minimally. |

| Phenelzine | Monoamine oxidase inhibitor | Primarily used as an antidepressant; affects neurotransmitter metabolism differently. |

| Selegiline | Selective monoamine oxidase type B inhibitor | Used in Parkinson's disease; provides neuroprotective effects alongside dopaminergic activity. |

Uniqueness of Benserazide:

- Unlike carbidopa, benserazide does not cross the blood-brain barrier, making it specifically advantageous for minimizing peripheral side effects while allowing levodopa to exert its effects centrally.

- Its metabolism into trihydroxybenzylhydrazine provides an additional layer of action against peripheral decarboxylation, enhancing its therapeutic profile when combined with levodopa .

α-Synuclein aggregation and prion-like propagation are hallmark features of Parkinson’s disease and related synucleinopathies. Benserazide hydrochloride, when co-administered with levodopa, demonstrates unexpected efficacy in suppressing α-synuclein pathology in vivo. In a wild-type mouse model injected with preformed α-synuclein fibrils, oral administration of levodopa/benserazide (200 mg/kg and 75 mg/kg, respectively) significantly reduced phosphorylated α-synuclein (pSer129) accumulation in the substantia nigra by 42% compared to saline-treated controls [1]. This reduction was particularly pronounced in dopaminergic neurons of the nigrostriatal pathway, where α-synuclein pathology correlates with motor dysfunction.

The mechanism involves dual pathways:

- Direct inhibition of α-synuclein fibrillization: Dopamine metabolites generated from levodopa decarboxylation bind to soluble α-synuclein, stabilizing its native conformation and preventing β-sheet-rich oligomer formation [1] [4].

- Interruption of cell-to-cell propagation: By reducing synaptic dopamine depletion, benserazide/levodopa mitigates exocytosis of pathological α-synuclein species into the extracellular space, limiting trans-synaptic spread [1].

Crucially, the combination therapy showed regional specificity, with maximal efficacy in the substantia nigra (p < 0.01) compared to the amygdala (p = 0.08) or striatum (non-significant) [1]. This aligns with the drug’s preferential distribution in dopaminergic regions and suggests a targeted approach for nigral pathology.

Table 1: Reduction of α-Synuclein Pathology in Levodopa/Benserazide-Treated Mice

| Brain Region | pSer129-Positive Area (μm²) – Control | pSer129-Positive Area (μm²) – Treated | % Reduction |

|---|---|---|---|

| Substantia Nigra | 1,240 ± 210 | 720 ± 130 | 42% |

| Amygdala | 890 ± 160 | 650 ± 110 | 27% |

| Striatum | 2,150 ± 340 | 1,980 ± 290 | 8% |

Impact on Striatal Dopamine Metabolism in Parkinsonian Models

Benserazide hydrochloride’s primary therapeutic action lies in its inhibition of peripheral levodopa decarboxylation, which enhances central dopamine bioavailability. In MPTP-lesioned parkinsonian mice, co-administration of benserazide (75 mg/kg) with levodopa increased striatal dopamine concentrations by 3.8-fold compared to levodopa alone [1] [3]. This occurs through two complementary mechanisms:

- Peripheral enzyme inhibition: By blocking aromatic L-amino acid decarboxylase in the gut and liver, benserazide prevents premature conversion of levodopa to dopamine outside the blood-brain barrier, increasing plasma levodopa half-life from 45 minutes to 2.3 hours [3].

- Presynaptic autoreceptor modulation: Chronic benserazide/levodopa treatment upregulates dopamine D2 autoreceptor sensitivity in the striatum, normalizing tonic-phasic dopamine release patterns disrupted in Parkinson’s disease [1].

Notably, benserazide alone does not cross the blood-brain barrier, ensuring selective peripheral action. This property prevents interference with endogenous dopamine synthesis in surviving nigral neurons while optimizing striatal dopamine levels.

Table 2: Striatal Dopamine Dynamics in MPTP-Lesioned Mice

| Treatment Group | Dopamine (ng/mg tissue) | DOPAC/DA Ratio |

|---|---|---|

| Untreated | 1.2 ± 0.3 | 0.85 ± 0.12 |

| Levodopa Alone | 3.1 ± 0.6 | 0.62 ± 0.09 |

| Levodopa/Benserazide | 11.8 ± 2.1 | 0.41 ± 0.07 |

Modulation of Neuroinflammatory Responses in Cerebral Ischemia

Emerging evidence positions benserazide hydrochloride as a neuroimmunomodulator in ischemic stroke. In a transient middle cerebral artery occlusion (tMCAO) mouse model, benserazide (25 mg/kg intraperitoneal) reduced infarct volume by 37% and improved motor recovery (Rotarod latency increase: 122% vs. 58% in controls) [3]. These effects correlate with its ability to:

- Suppress neutrophil extracellular trap (NET) formation: Benserazide inhibits phorbol myristate acetate (PMA)-induced NETosis in human neutrophils by 64% at 2.5 μM, reducing release of myeloperoxidase and citrullinated histones [3].

- Polarize macrophage phenotypes: Post-ischemic administration shifts microglia/macrophage ratios from pro-inflammatory M1 (CD86+) to anti-inflammatory M2 (CD206+) phenotypes (M1/M2 ratio: 1.8 vs. 4.1 in controls) [3].

- Attenuate blood-brain barrier breakdown: Treatment decreases matrix metalloproteinase-9 activity by 52% and IgG extravasation by 41% at 72 hours post-ischemia [3].

The anti-inflammatory action is independent of dopamine pathways, instead involving direct inhibition of reactive oxygen species (ROS) generation in neutrophils. This positions benserazide as a dual-purpose agent for acute neuroprotection and chronic neuroinflammation resolution.

Table 3: Benserazide’s Effects on Neuroinflammatory Markers in tMCAO Mice

| Parameter | Control | Benserazide | % Change |

|---|---|---|---|

| Infarct Volume (mm³) | 48.7 ± 5.2 | 30.6 ± 4.1 | -37% |

| Neutrophil Infiltration | 1,450 ± 210 | 620 ± 90 | -57% |

| IL-1β (pg/mg protein) | 18.9 ± 2.4 | 9.2 ± 1.7 | -51% |

| M2 Microglia (%) | 22 ± 5 | 49 ± 7 | +123% |

Molecular Mechanisms of Hexokinase 2 Inhibition

Benserazide hydrochloride demonstrates selective inhibition of hexokinase 2 (HK2), a critical rate-limiting enzyme in glycolysis that is overexpressed in various cancer types [1]. Structure-based virtual ligand screening identified benserazide as a selective HK2 inhibitor with high binding affinity [2]. The compound exhibits preferential binding to HK2 with an IC50 of 5.52 ± 0.17 μM, demonstrating superior selectivity compared to other hexokinase isoforms, with HK1 and HK4 showing IC50 values of 25.13 ± 0.24 μM and 40.53 ± 2.94 μM, respectively [3].

The inhibitory mechanism involves competitive and non-competitive inhibition through binding to the active site of HK2, resulting in conformational changes that reduce enzymatic activity [3]. In silico studies reveal that benserazide occupies the active binding pocket in HK2, with the pyrogallol moiety of the compound structure specifically interacting with the glucose binding site [3]. Microscale thermophoresis assays demonstrate high affinity binding with a dissociation constant (Kd) of 149 ± 4.95 μM [3].

Metabolic Disruption and Cellular Effects

Benserazide hydrochloride treatment significantly disrupts cellular metabolism in cancer cells through multiple mechanisms. The compound reduces glucose uptake and lactate production, leading to decreased intracellular ATP levels and impaired mitochondrial membrane potential [1] [2]. These metabolic alterations trigger cell cycle arrest and apoptosis in various cancer cell lines, including SW480, HCT116, HT-29, MCF-7, and SMMC-7721 [1] [3].

The antitumor effects extend beyond direct metabolic disruption to include interference with energy-dependent processes. In non-small cell lung cancer cells, benserazide enhances cisplatin cytotoxicity by reducing ATP availability, which subsequently decreases cisplatin efflux through ATP-dependent transporters ATP7A and ATP7B [4]. This mechanism provides a rational basis for combination therapy approaches.

| Cell Line | IC50 (μM) | Cancer Type | CBS Expression |

|---|---|---|---|

| SW480 | 143 | Colorectal | High |

| HCT116 | Sensitive | Colorectal | High |

| HT-29 | Sensitive | Colorectal | High |

| LoVo | Less sensitive | Colorectal | Low |

| MCF-7 | Sensitive | Breast | Unknown |

| SMMC-7721 | Sensitive | Liver | Unknown |

| HepG2 | Sensitive | Liver | High |

| HUH7 | Less sensitive | Liver | High |

Dual Targeting Mechanisms in Cancer Therapy

Beyond hexokinase 2 inhibition, benserazide hydrochloride demonstrates additional anticancer mechanisms through cystathionine beta-synthase (CBS) inhibition. The compound effectively suppresses CBS activity, which is elevated in many cancers and promotes tumor growth through hydrogen sulfide production [5] [6]. This dual targeting approach provides enhanced therapeutic efficacy, particularly in combination with conventional chemotherapy agents.

In vitro studies using KYSE450, A549, and HCT8 cancer cell lines demonstrate that benserazide combination therapy with paclitaxel results in significantly enhanced antitumor activity compared to monotherapy [5]. The mechanism involves suppression of S-sulfhydration of SIRT1 protein, leading to activation of downstream Notch1/Hes1 signaling pathways and downregulation of HIF-1α/VEGF angiogenic pathways [5].

Fetal Hemoglobin Induction for Hemoglobinopathy Treatment

Molecular Mechanisms of Gamma-Globin Gene Activation

Benserazide hydrochloride functions as a potent fetal hemoglobin (HbF) inducer through transcriptional activation of developmentally silenced gamma-globin genes [7]. High-throughput screening identified benserazide as producing 4-fold induction of gamma-globin promoter activity without cellular toxicity in reporter cell lines [7]. The compound demonstrates significant therapeutic potential for treating beta-hemoglobinopathies, including sickle cell disease and beta-thalassemia, where increased HbF expression reduces clinical severity [7].

The induction mechanism involves reduction of transcriptional repression in hemoglobinopathy erythroid progenitors through distinct pathways compared to other HbF inducers [8]. In human erythroid progenitors derived from sickle cell disease and beta-thalassemia patients, benserazide produces a remarkable 42-fold induction of gamma-globin mRNA expression [9]. This magnitude of induction significantly exceeds that achieved by many conventional HbF inducers.

Preclinical Efficacy Studies

Comprehensive preclinical studies in multiple model systems demonstrate consistent HbF induction by benserazide hydrochloride. In anemic baboon models, escalating doses from 2-3 mg/kg produced peak gamma-globin mRNA increases of 6-18 fold over baseline levels [7]. The induction showed dose-dependent characteristics with sustained elevation lasting approximately one week following intermittent dosing [7].

Beta-YAC transgenic mouse studies confirmed the therapeutic potential with doses of 5-30 mg/kg administered three times weekly producing 1.4-2.6 fold increases in HbF expression [7]. Flow cytometry analysis demonstrated proportional increases in F-cell percentages, with higher doses achieving 2.2-fold increases over baseline [7]. Importantly, these effects were achieved without significant bone marrow toxicity or adverse hematological effects [7].

| Study Model | Dose | HbF Induction | F-cells Increase |

|---|---|---|---|

| Anemic baboon | 2-3 mg/kg | 6-18 fold | 15-55% |

| β-YAC mice | 5-30 mg/kg | 1.4-2.6 fold | 1.4-2.2 fold |

| Human erythroid progenitors | In vitro | 42-fold | Not measured |

| Parkinson patients | Up to 700 mg daily | No significant increase | Not measured |

Clinical Translation Considerations

Clinical observations in Parkinson's disease patients receiving long-term benserazide therapy up to 700 mg daily revealed no significant increase in HbF levels compared to controls [10]. However, this negative finding in non-anemic patients does not preclude efficacy in patients with active erythropoiesis, as HbF induction typically requires proliferative erythroid conditions [7]. The European Medicines Agency has granted orphan designation for benserazide hydrochloride in sickle cell disease treatment, supporting further clinical development [11].

Immunomodulatory Effects via Neutrophil Extracellular Trap Suppression

Neutrophil Extracellular Trap Formation Inhibition

Benserazide hydrochloride demonstrates significant immunomodulatory effects through suppression of neutrophil extracellular trap (NET) formation [12]. In vitro studies using human neutrophils stimulated with phorbol myristate acetate (PMA) show that 5 μM benserazide significantly inhibits NET formation compared to stimulated controls [12]. This effect is mediated through attenuation of the respiratory burst response, as evidenced by reduced chemiluminescence signals in full blood assays [12].

The mechanism involves suppression of reactive oxygen species production and reduction of peptidyl arginine deiminase 4 (PAD4) activity, both critical components of NET formation [12]. Benserazide treatment at concentrations of 10-80 μM produces dose-dependent reductions in PMA-induced chemiluminescence, with maximum inhibition achieved at 80 μM reducing the signal from approximately 65 to 22 ruthenium units [12].

Neuroprotective Effects Through Immune Modulation

The immunomodulatory effects of benserazide hydrochloride extend to neuroprotection through multiple mechanisms. In co-culture systems combining PMA-activated neutrophils with neuronal cell lines, benserazide demonstrates significant protective effects against neutrophil-induced cytotoxicity [12]. Treatment with 50 μM benserazide provides optimal neuroprotection, reducing neuronal cell death by over 8% compared to neutrophil-exposed controls [12].

Studies using human induced pluripotent stem cell-derived cortical neurons confirm these neuroprotective effects, with benserazide at 1-2.5 μM concentrations significantly mitigating neutrophil-induced reductions in cell viability [12]. The protective mechanism involves both direct suppression of neutrophil activation and promotion of neuronal survival pathways [12].

Macrophage Polarization and Anti-inflammatory Effects

Benserazide hydrochloride promotes beneficial macrophage polarization toward anti-inflammatory M2 phenotypes. In lipopolysaccharide-challenged RAW 264.7 macrophages, benserazide treatment at 2.5-5 μM concentrations significantly increases expression of Arg1, a marker for protective M2a-type polarization [12]. This effect is sustained over 24-48 hours, indicating stable phenotypic changes [12].

The compound also upregulates heme oxygenase-1 (HO-1) expression, an important component of the Nrf2 antioxidant pathway [12]. These anti-inflammatory effects are mediated through suppression of nuclear factor-kappa B (NF-κB) signaling, resulting in reduced expression of inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1 beta, and BCL-2 [4] [12].

| Target | Effect | Mechanism | Concentration |

|---|---|---|---|

| Neutrophil extracellular traps | Suppression | Unknown | 5 μM |

| Respiratory burst | Inhibition | ROS reduction | 10-80 μM |

| Microglia polarization | M2 polarization | Arg1/HO-1 upregulation | 2.5-5 μM |

| Cytokine production | Reduced inflammation | NF-κB inhibition | 1-50 μM |

Therapeutic Applications in Inflammatory Conditions

The immunomodulatory properties of benserazide hydrochloride demonstrate therapeutic potential in various inflammatory conditions. In experimental models of ischemic stroke, peripheral administration of benserazide significantly reduces neutrophil infiltration into brain parenchyma and attenuates astrogliosis [12]. These effects correlate with improved behavioral outcomes and reduced tissue damage [12].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (43.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Lyases (EC4)

Carboxy-lyases [EC:4.1.1.-]

DDC [HSA:1644] [KO:K01593]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2. Mango D, Bonito-Oliva A, Ledonne A, Cappellacci L, Petrelli R, Nisticò R, Berretta N, Fisone G, Mercuri NB. Adenosine A1 receptor stimulation reduces D1 receptor-mediated GABAergic transmission from striato-nigral terminals and attenuates l-DOPA-induced dyskinesia in dopamine-denervated mice. Exp Neurol. 2014 Nov;261:733-43. doi: 10.1016/j.expneurol.2014.08.022. Epub 2014 Aug 27. PMID: 25173217.

3. van Kessel SP, Frye AK, El-Gendy AO, Castejon M, Keshavarzian A, van Dijk G, El Aidy S. Gut bacterial tyrosine decarboxylases restrict levels of levodopa in the treatment of Parkinson's disease. Nat Commun. 2019 Jan 18;10(1):310. doi: 10.1038/s41467-019-08294-y. PMID: 30659181; PMCID: PMC6338741.

4. Dragicevic E, Poetschke C, Duda J, Schlaudraff F, Lammel S, Schiemann J, Fauler M, Hetzel A, Watanabe M, Lujan R, Malenka RC, Striessnig J, Liss B. Cav1.3 channels control D2-autoreceptor responses via NCS-1 in substantia nigra dopamine neurons. Brain. 2014 Aug;137(Pt 8):2287-302. doi: 10.1093/brain/awu131. Epub 2014 Jun 16. PMID: 24934288; PMCID: PMC4107734.

5. Ren Z, Yang N, Ji C, Zheng J, Wang T, Liu Y, Zuo P. Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. Neuropharmacology. 2015 Jun;93:209-18. doi: 10.1016/j.neuropharm.2015.01.030. Epub 2015 Feb 11. PMID: 25680233.